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4-(Allyloxy)-3-methoxybenzonitrile

Cat. No.: B6640708
M. Wt: 189.21 g/mol
InChI Key: NDWLNVJXXFPKJL-UHFFFAOYSA-N
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Description

Significance of Benzonitrile (B105546) Scaffolds in Organic Synthesis

Benzonitrile scaffolds, which are aromatic rings substituted with a nitrile (–C≡N) group, represent a cornerstone in modern organic synthesis. These structures are not merely final products but serve as highly versatile synthetic intermediates. wikipedia.org The nitrile group is a valuable functional handle that can be converted into a wide array of other functionalities, including amines, amides, carboxylic acids, and ketones, making benzonitriles key precursors for complex molecular architectures. Their utility is demonstrated by their presence in numerous important compounds, from pharmaceuticals and agrochemicals to dyes and advanced functional materials. wikipedia.orglibretexts.org

The thermodynamic stability of the C–CN bond once made it an overlooked reaction site, but recent advancements have unlocked methods to catalyze its transformation, further expanding the synthetic utility of these scaffolds. wikipedia.org The ability to use the benzonitrile framework as a building block is a common and powerful strategy in medicinal chemistry and drug design, where it can serve as a core structure for developing new therapeutic agents. rsc.orglibretexts.org

Overview of Ether-Containing Aromatic Nitriles

The introduction of ether functionalities (R–O–R') onto a benzonitrile scaffold gives rise to ether-containing aromatic nitriles, a class of compounds with tailored electronic and physical properties. Functional groups such as methoxy (B1213986) (–OCH₃) or allyloxy (–OCH₂CH=CH₂) act as electron-donating groups, which can influence the reactivity of the aromatic ring and the nitrile group itself. rsc.org This modification can be crucial in directing the outcome of subsequent chemical reactions or in modulating the biological activity of a target molecule.

For instance, compounds like 3-ethoxy-4-methoxybenzonitrile (B1661997) are known intermediates in the synthesis of complex pharmaceuticals, highlighting the industrial relevance of this class of molecules. acs.org Furthermore, there is growing research interest in incorporating ether and nitrile functionalities into polymers to create materials with specific properties, such as elastomers with enhanced thermal and oil resistance. fiveable.me

Contextualization of 4-(Allyloxy)-3-methoxybenzonitrile within Contemporary Chemical Research

Within this landscape, this compound (CAS No. 209916-32-5) emerges as a compound of significant interest, primarily due to the unique combination of its three functional groups: a nitrile, a methoxy ether, and a reactive allyl ether. wikipedia.org While it may not be an end-product itself, its structure makes it a highly valuable intermediate for organic synthesis.

Physicochemical Properties of this compound

Property Value
CAS Number 209916-32-5 wikipedia.org
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Not available
Melting Point Not available
Boiling Point Not available
LogP Not available

Note: Physical property data for this specific compound is not widely published; values are based on its chemical structure and data from analogous compounds.

Synthesis

The most direct and common method for preparing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of its precursor, 4-hydroxy-3-methoxybenzonitrile (B1293924) (also known as vanillonitrile), using a suitable base like potassium carbonate or sodium hydride. The resulting phenoxide anion then acts as a nucleophile, attacking an allyl halide (such as allyl bromide) to form the desired ether linkage. studylib.net The precursor, 4-hydroxy-3-methoxybenzonitrile, can itself be synthesized from the readily available natural product vanillin (B372448). organic-chemistry.org

Research Potential and Key Reactions

The primary research value of this compound lies in the reactivity of its allyloxy group. This functional group is a gateway to the Claisen rearrangement, a powerful and well-studied fiveable.mefiveable.me-sigmatropic rearrangement in organic chemistry. wikipedia.org Upon heating, this compound is expected to undergo an intramolecular rearrangement where the allyl group migrates from the ether oxygen to the ortho position on the benzene (B151609) ring. libretexts.org This reaction forms a new carbon-carbon bond and produces a 2-allyl-4-hydroxy-5-methoxybenzonitrile intermediate.

This transformation is exceptionally useful because it allows for the precise installation of an allyl group onto the aromatic ring, which can then be subjected to a variety of further modifications (e.g., oxidation, isomerization, or cross-coupling reactions). This positions this compound as an ideal starting material for building more complex, substituted aromatic structures for use in medicinal chemistry or materials science.

Predicted Spectroscopic Data

Predicted NMR Data for this compound

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
~7.2-7.3 m 2H Ar-H
~6.9 d 1H Ar-H
~6.0 m 1H -OCH₂-CH =CH₂
~5.4 dd 1H -OCH₂-CH=CH ₂ (trans)
~5.3 dd 1H -OCH₂-CH=CH ₂ (cis)
~4.6 dt 2H -OCH ₂-CH=CH₂
3.89 s 3H -OCH
¹³C NMR Predicted δ (ppm) Assignment
~160 C -OAllyl
~150 C -OCH₃
~132 -OCH₂-C H=CH₂
~124 Ar-C H
~118 -CH=C H₂
~118 C ≡N
~114 Ar-C H
~113 Ar-C H
~105 Ar-C -CN
~70 -OC H₂-
~56 -OC H₃

Note: These are predicted values based on analogous structures and established principles of NMR spectroscopy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B6640708 4-(Allyloxy)-3-methoxybenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-prop-2-enoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWLNVJXXFPKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Allyloxy 3 Methoxybenzonitrile

Direct Synthesis Approaches

Direct synthesis focuses on efficiently constructing the target molecule in a minimal number of steps. The two main strategies explored are the Williamson ether synthesis to introduce the allyl group and the conversion of a benzaldehyde (B42025) to a benzonitrile (B105546).

A key synthetic route involves the O-allylation of 4-hydroxy-3-methoxybenzonitrile (B1293924). This method is an application of the Williamson ether synthesis, where the phenoxide ion of the starting material acts as a nucleophile, attacking an allyl halide (commonly allyl bromide or allyl chloride) to form the desired allyl ether.

The efficacy of the allylation reaction is highly dependent on the choice of base and catalyst. The base is crucial for deprotonating the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzonitrile, thereby generating the more nucleophilic phenoxide. Common bases used for this purpose include inorganic carbonates like potassium carbonate (K₂CO₃) and organic bases such as triethylamine (B128534) or the non-nucleophilic amidine base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Research into the O-alkylation of structurally similar iodinated isovanillin (B20041) derivatives has shown that a combination of DBU as the base in a suitable solvent provides excellent results, often leading to complete conversion in a short time at room temperature. nih.gov In contrast, weaker bases like potassium carbonate or triethylamine have been found to result in lower yields of the desired ether product. nih.gov

The choice of solvent plays a critical role in the reaction rate and yield of the allyl ether formation. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. Dimethylformamide (DMF) has been identified as a particularly effective solvent for this type of O-alkylation, especially when used in conjunction with DBU. nih.gov Studies comparing different solvents have demonstrated that reactions carried out in DMF proceed efficiently. nih.gov Alternative solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) have been attempted, but these efforts typically resulted in diminished yields of the desired 4-(allyloxy)-3-methoxybenzonitrile. nih.gov

Optimizing the yield and selectivity in the allylation of 4-hydroxy-3-methoxybenzonitrile involves a careful balance of base, solvent, and temperature. Research on related vanillin (B372448) derivatives indicates that the combination of DBU as a base and DMF as a solvent is a superior system for achieving high yields, with some reactions reaching completion in just over an hour at room temperature. nih.gov Attempts to use other base/solvent combinations, such as potassium carbonate or triethylamine in either THF or DCM, have consistently produced lower yields. nih.gov This suggests that the DBU/DMF system is highly effective for this specific transformation, providing yields ranging from 78% to 92% for analogous structures. nih.gov

Table 1: Effect of Different Catalyst and Solvent Systems on O-Alkylation Yields of Vanillin Derivatives nih.gov
BaseSolventRelative YieldComment
DBUDMFHigh (78-92%)Complete conversion observed in just over one hour at room temperature.
Potassium CarbonateTHF or DCMLowerResulted in diminished yields compared to the DBU/DMF system.
TriethylamineTHF or DCMLowerResulted in diminished yields compared to the DBU/DMF system.

An alternative synthetic strategy begins with 4-(allyloxy)-3-methoxybenzaldehyde. This approach focuses on converting the aldehyde functional group into the target nitrile group.

The Schmidt reaction provides a direct method for converting aldehydes into nitriles. wikipedia.orgorganic-chemistry.org This reaction typically involves treating the aldehyde with hydrazoic acid (HN₃) or an azide (B81097) salt (like sodium azide) under acidic conditions. wikipedia.org The general mechanism for aldehydes involves the carbonyl group being activated by an acid catalyst. The azide then attacks the carbonyl, and after a series of steps involving rearrangement and the expulsion of nitrogen gas (N₂), a nitrile is formed. organic-chemistry.org

For the specific conversion of 4-(allyloxy)-3-methoxybenzaldehyde, a chemoselective variation of the Schmidt reaction mediated by a strong acid like triflic acid could be employed. organic-chemistry.org This method has been shown to be effective for converting various aldehydes to nitriles. organic-chemistry.org The reaction proceeds by activating the aldehyde, which then reacts with the azide, leading to the formation of the nitrile with the loss of nitrogen. wikipedia.orgorganic-chemistry.org

Nitrile Group Formation from Aldehyde Precursors

Oxidative Conversion of Aldehydes to Nitriles

An alternative one-pot method for synthesizing nitriles directly from aldehydes involves an iodine-catalyzed oxidative process. rsc.org This approach provides a simple and efficient route for the conversion of various aromatic, heteroaromatic, and aliphatic aldehydes into their corresponding nitriles in good to excellent yields. rsc.org The reaction utilizes ammonium (B1175870) acetate (B1210297) as the nitrogen source, iodine as the catalyst, and tert-butyl hydroperoxide (TBHP) as the oxidant under mild conditions. rsc.org This method represents a distinct pathway from the Schmidt reaction, avoiding the use of azides.

Conversion of Aldoximes Derived from 4-(Allyloxy)-3-methoxybenzaldehyde to Nitriles

A widely employed and reliable strategy for the synthesis of nitriles is the dehydration of aldoximes. tandfonline.comnih.gov This is a two-step process:

Oximation: The parent aldehyde, 4-(allyloxy)-3-methoxybenzaldehyde, is first reacted with a hydroxylamine (B1172632) compound, such as hydroxylamine hydrochloride, to form the intermediate 4-(allyloxy)-3-methoxybenzaldoxime. google.com

Dehydration: The resulting aldoxime is then dehydrated using a suitable reagent to yield the final product, this compound. tandfonline.comtandfonline.com

This one-pot or two-step sequence is a common and practical route for nitrile synthesis on both laboratory and larger scales. google.comresearchgate.net

A vast array of dehydrating agents has been developed to facilitate the conversion of aldoximes to nitriles, offering a range of conditions from harsh to very mild. tandfonline.comresearchgate.net The choice of reagent can be tailored based on the substrate's sensitivity and desired reaction conditions.

Table 3: Selected Dehydrating Agents for Aldoxime to Nitrile Conversion

Dehydrating Agent Reaction Conditions Key Features Reference
Thionyl Chloride (SOCl₂) Dichloromethane, 10-25°C Effective and commonly used in one-pot syntheses from aldehydes. google.com google.com
Trichloroacetonitrile (B146778) Toluene (B28343), reflux Catalyst-free method applicable to aromatic and heterocyclic aldoximes. tandfonline.comtandfonline.com tandfonline.comtandfonline.com
XtalFluor-E Ethyl Acetate, Room Temp Rapid (<1 hr), mild, tolerates broad substrate scope, including chiral precursors. organic-chemistry.org organic-chemistry.org
BOP Reagent Dichloromethane, DBU, Room Temp Mild and efficient, proceeds smoothly for most substrates at ambient temperature. nih.gov nih.gov
Iron Salts (e.g., FeCl₃) Toluene, 110°C Simple, environmentally benign, and does not require a nitrile-containing solvent. nih.gov nih.gov
Aldoxime Dehydratase (Oxd) Aqueous buffer, mild temp Biocatalytic, cyanide-free, sustainable, and can be used for asymmetric synthesis. nih.govebi.ac.uk nih.govnih.govebi.ac.uk
Sulfuryl Fluoride (SO₂F₂) Acetonitrile (B52724), Room Temp Rapid, simple, and mild with great functional group compatibility. organic-chemistry.org organic-chemistry.org

Optimizing the conversion of aldehydes to nitriles involves careful consideration of reagents, catalysts, solvents, and temperature to maximize yield and minimize reaction time.

Reaction Kinetics: The kinetics of these transformations can vary significantly. The triflic acid-mediated Schmidt reaction is notably rapid, often reaching completion in mere minutes at room temperature. organic-chemistry.org In contrast, some dehydration methods may require several hours at elevated temperatures. tandfonline.comgoogle.com Biocatalytic dehydrations using aldoxime dehydratases also show variable kinetics depending on the specific enzyme and substrate, but they offer the advantage of operating under mild, ambient conditions. nih.gov

Process Optimization:

For the Schmidt reaction , optimization studies have been crucial. They revealed that the combination of TfOH and acetonitrile provides near-quantitative yields almost instantaneously. organic-chemistry.org Further optimization showed that using HFIP as a co-solvent allows for a significant reduction in the amount of the expensive TfOH catalyst needed, making the process more economical. mdpi.comku.edu

In the dehydration of aldoximes , optimization often involves screening different dehydrating agents, bases, and solvents. For instance, with the BOP reagent, DBU was identified as a suitable base and dichloromethane as an optimal solvent for room-temperature reactions. nih.gov For the trichloroacetonitrile method, refluxing in toluene was found to be the most effective condition. tandfonline.com The development of catalytic systems, such as those using simple iron salts, aims to create more environmentally friendly and cost-effective processes. nih.gov

Conversion from Halogenated Benzonitrile Precursors

An alternative synthetic route to this compound starts from halogenated benzonitrile precursors. This method is particularly useful when the corresponding halogenated compounds are more readily available or cost-effective than the phenolic precursors.

The allyloxylation of bromo-substituted benzonitriles, such as 3-bromo-4-methoxybenzonitrile (B46890) or 4-bromo-3-methoxybenzonitrile, presents a viable pathway. sigmaaldrich.comsynquestlabs.com This reaction typically involves a nucleophilic aromatic substitution where the bromide is displaced by an allyloxide group. The reaction is often facilitated by a copper catalyst, which likely proceeds through an oxidative addition and reductive elimination pathway. udel.edu The choice of solvent and base is crucial for optimizing the reaction conditions and achieving high yields.

Advanced Synthetic Strategies

Beyond the classical methods, several advanced synthetic strategies have been explored for the synthesis of benzonitriles, which can be adapted for the preparation of this compound. These methods often offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Cyanation Routes

Transition metal-catalyzed cyanation reactions have become a powerful tool for the synthesis of aryl nitriles. nih.gov These methods typically involve the cross-coupling of an aryl halide or sulfonate with a cyanide source, catalyzed by a transition metal complex, most commonly palladium or nickel. nih.govnih.gov For the synthesis of this compound, this would entail the cyanation of a suitably substituted precursor, such as 4-(allyloxy)-3-methoxy-1-halobenzene. A variety of cyanide sources can be employed, including potassium ferrocyanide (K4[Fe(CN)6]), which is a less toxic alternative to other cyanide reagents. nih.gov

The use of nickel catalysts has also been explored for the cyanation of aryl halides. nih.govnih.gov These systems can offer a more cost-effective and sustainable alternative to palladium-based catalysts.

Catalyst SystemCyanide SourceSubstrate ScopeReference
Ni(II) precatalyst with JosiPhos ligandK4[Fe(CN)6](Hetero)aryl bromides, chlorides, and sulfamates nih.gov
Nickel catalystCyanogen bromideAryl halides and epoxides nih.gov
Ruthenium trichloride (B1173362)VariousTertiary amines researchgate.net

Direct C–H Bond Functionalization Towards Benzonitrile Formation

Direct C–H bond functionalization represents a highly atom-economical and efficient approach to the synthesis of complex organic molecules. rsc.org In the context of benzonitrile synthesis, this strategy aims to directly convert a C–H bond on an aromatic ring into a cyano group. While direct C–H cyanation of an allyloxy-substituted benzene (B151609) ring to form this compound has not been extensively reported, the general methodology holds promise. This approach often utilizes a directing group to achieve regioselectivity, followed by a transition metal-catalyzed cyanation step. rsc.org

Multi-Step Conversions from Aromatic Aldehydes or Amines

Aromatic aldehydes and amines serve as versatile starting materials for the synthesis of benzonitriles through multi-step reaction sequences.

A common method involves the conversion of an aromatic aldehyde, such as 4-(allyloxy)-3-methoxybenzaldehyde, to its corresponding oxime. This is typically achieved by reacting the aldehyde with hydroxylamine or its salts. google.comnih.gov The resulting aldoxime can then be dehydrated to the nitrile using a variety of dehydrating agents. This two-step, one-pot synthesis is an efficient way to produce benzonitriles from aldehydes. google.comnih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles, such as the use of renewable resources, safer solvents, and energy-efficient processes, are being increasingly applied to the synthesis of fine chemicals. youtube.comnih.gov

For the synthesis of this compound, green approaches could involve the use of vanillin, a bio-sourced building block, as a starting material. nih.gov The use of greener solvents, such as acetic acid or water, and catalysts like lemon juice under solar radiation are also being explored for similar transformations. youtube.comnih.gov Another green strategy involves the use of ionic liquids as recyclable reaction media and catalysts for the conversion of aldehydes to nitriles. nih.govresearchgate.net

Green ApproachStarting MaterialKey FeaturesReference
Use of bio-sourced starting materialVanillinRenewable feedstock studylib.netnih.gov
Use of natural catalysts and renewable energyAromatic aldehydesLemon juice catalyst, concentrated solar radiation nih.gov
Use of ionic liquidsAromatic aldehydesRecyclable reaction medium and catalyst nih.govresearchgate.net

Chemical Transformations and Reactivity of 4 Allyloxy 3 Methoxybenzonitrile

Reactivity of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This inherent reactivity allows for its conversion into several other important functional groups.

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or alkaline conditions. libretexts.orglibretexts.org

Under acidic conditions, the nitrile is typically heated with a strong aqueous acid, such as sulfuric or hydrochloric acid. libretexts.orggoogle.com The reaction proceeds through protonation of the nitrogen atom, which increases the electrophilicity of the carbon, facilitating attack by water. An amide intermediate, 4-(allyloxy)-3-methoxybenzamide, is formed, which is then further hydrolyzed to the corresponding carboxylic acid, 4-(allyloxy)-3-methoxybenzoic acid. libretexts.org

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the electrophilic carbon. Initially, the salt of the carboxylic acid is formed (e.g., sodium 4-(allyloxy)-3-methoxybenzoate), along with ammonia. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Table 1: General Conditions for Nitrile Hydrolysis

Condition Reagents Intermediate Final Product
Acidic H₂SO₄ (aq) or HCl (aq), Heat 4-(Allyloxy)-3-methoxybenzamide 4-(Allyloxy)-3-methoxybenzoic acid

The nitrile group can be reduced to form either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

The conversion to a primary amine, 4-(allyloxy)-3-methoxybenzylamine, is typically accomplished using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). libretexts.orgharvard.edu The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting nitrogen intermediate. libretexts.orglibretexts.org

The reduction of a nitrile to an aldehyde, such as 4-(allyloxy)-3-methoxybenzaldehyde, is more challenging as the reaction can easily proceed to the amine. A common method involves the use of a milder reducing agent that can be stopped at the intermediate imine stage, which is then hydrolyzed to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a frequently used reagent for this transformation, typically at low temperatures.

Table 2: Reduction Products of 4-(Allyloxy)-3-methoxybenzonitrile

Target Product Reagent Chemical Name of Product
Primary Amine Lithium Aluminum Hydride (LiAlH₄) 4-(Allyloxy)-3-methoxybenzylamine

While the alkene in the allyloxy group is more traditionally associated with cycloadditions, the nitrile group itself can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. uchicago.edu For instance, in the presence of a 1,3-dipole such as an azide (B81097) or a nitrile oxide, the nitrile group of this compound could potentially react to form five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively.

The participation of nitriles in [4+3] cycloadditions is less common than dienes reacting with allyl cations. organicreactions.orgwikipedia.orgrsc.org However, the nitrile's π-system makes it a theoretical candidate for various pericyclic reactions, although specific examples involving this compound are not prominently documented.

The nitrile group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. For example, reaction with hydrazides can lead to the formation of 1,2,4-triazoles. nih.gov The synthesis often involves the initial conversion of the nitrile to an intermediate that is more reactive towards the desired cyclization partner. For instance, treatment of the nitrile with hydrogen sulfide (B99878) can yield a thioamide, which can then be used to construct thiazole (B1198619) rings. Similarly, reaction with hydroxylamine (B1172632) yields an amidoxime, a key intermediate for synthesizing 1,2,4-oxadiazoles. These synthetic routes provide access to a wide array of complex molecular architectures starting from the relatively simple benzonitrile (B105546) derivative. google.com

Reactivity of the Allyloxy Group

The allyloxy group (-O-CH₂-CH=CH₂) attached to the benzene (B151609) ring is not merely a spectator; its reactivity is dominated by the libretexts.orglibretexts.org-sigmatropic rearrangement known as the Claisen rearrangement.

The aromatic Claisen rearrangement is a thermally-induced, intramolecular reaction that converts an allyl aryl ether into an ortho-allyl phenol (B47542). organic-chemistry.orgwikipedia.org When this compound is heated, it is expected to undergo a Claisen rearrangement. The allyl group migrates from the ether oxygen to the ortho position on the aromatic ring.

The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic six-membered transition state. wikipedia.org The initial product of the rearrangement is a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to restore the aromaticity of the benzene ring. This results in the formation of 2-allyl-4-hydroxy-5-methoxybenzonitrile. This transformation is a powerful tool for carbon-carbon bond formation on an aromatic ring. organic-chemistry.org Studies on similar allyl aryl ethers confirm that this rearrangement typically requires elevated temperatures, although catalysts can sometimes lower the required temperature. organic-chemistry.orgresearchgate.net

Table 3: Claisen Rearrangement of this compound

Starting Material Reaction Type Key Transformation Product

Reactivity of the Methoxy (B1213986) Group

The methoxy group is generally stable, but it can be cleaved under specific conditions.

Cleavage of the methyl ether to reveal a second phenolic hydroxyl group results in the formation of 4-allyl-1,2-dihydroxybenzene (hydroxychavicol). This transformation typically requires harsh conditions and strong reagents, such as:

Boron Tribromide (BBr₃): A powerful Lewis acid that is highly effective for cleaving aryl methyl ethers.

Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can effect demethylation at elevated temperatures.

Aluminum Halides: Aluminum trichloride (B1173362) (AlCl₃) or aluminum triiodide (AlI₃), the latter of which can be generated in situ, are also used for this purpose. sciencemadness.org

Aromatic nucleophilic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org

In the case of this compound, the methoxy group is not a typical leaving group for SNA reactions. Furthermore, while the nitrile group is electron-withdrawing, its influence at the meta position relative to a potential leaving group at the methoxy position is not as activating as an ortho or para substituent would be. libretexts.org Therefore, direct nucleophilic substitution of the methoxy group is considered unlikely under standard SNA conditions. Research in this area would likely focus on theoretical calculations or attempts under forcing conditions to probe the limits of this reaction's applicability. nih.govnih.gov

Combined and Tandem Reactions Involving Multiple Functional Groups

The presence of multiple reactive sites in this compound allows for the design of tandem or sequential reactions that modify several parts of the molecule in a single synthetic operation. For example, a Claisen rearrangement of the allyl group could be followed by another transformation. The allyl group can migrate from the oxygen atom to the ortho position on the benzene ring upon heating, yielding 2-allyl-4-hydroxy-3-methoxybenzonitrile. This rearranged product could then undergo further reactions, such as cyclization or oxidation.

Another possibility involves the sequential or simultaneous modification of both the allyl and methoxy groups. For instance, cleavage of the allyl ether followed by demethylation of the methoxy group would lead to the formation of a catechol derivative. The specific sequence and choice of reagents would be crucial to achieve the desired outcome selectively.

Mechanistic Studies and Reaction Kinetics

Elucidation of Reaction Pathways for Synthesis

The principal reaction pathway for the synthesis of 4-(Allyloxy)-3-methoxybenzonitrile is the Williamson ether synthesis, a classic S(_N)2 (bimolecular nucleophilic substitution) reaction. masterorganicchemistry.comwikipedia.orgyoutube.com The synthesis begins with the deprotonation of the hydroxyl group of 4-hydroxy-3-methoxybenzonitrile (B1293924) to form a more nucleophilic phenoxide ion. This is typically achieved using a base. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide (e.g., allyl bromide), leading to the displacement of the halide leaving group and the formation of the ether linkage.

The starting material, 4-hydroxy-3-methoxybenzonitrile, can be synthesized from vanillin (B372448). studylib.net This transformation involves two steps: the reduction of the aldehyde group of vanillin to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH(_4)), followed by halogenation and subsequent nitrilation. studylib.net

A potential side reaction in the Williamson ether synthesis is C-alkylation, where the phenoxide attacks the allyl halide with its aromatic ring instead of the oxygen atom. rsc.org However, the conditions for the Williamson ether synthesis are generally optimized to favor O-alkylation.

Kinetic Analysis of Key Transformation Steps

The Williamson ether synthesis follows second-order kinetics, as the rate of the reaction is dependent on the concentration of both the phenoxide and the allyl halide. masterorganicchemistry.com The rate law can be expressed as:

Rate = k[Ar-O][R-X]

Where:

[Ar-O^-] is the concentration of the 4-hydroxy-3-methoxybenzonitrile phenoxide.

[R-X] is the concentration of the allyl halide.

k is the second-order rate constant.

Influence of Catalysts and Reagents on Reaction Mechanisms

The efficiency and selectivity of the synthesis of this compound are significantly influenced by the choice of catalysts and reagents.

Base: A crucial reagent is the base used to deprotonate the starting phenol (B47542). Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K(_2)CO(_3)), and sodium hydride (NaH). masterorganicchemistry.comyoutube.com The strength of the base can affect the reaction rate by influencing the concentration of the phenoxide nucleophile. For phenols, which are more acidic than aliphatic alcohols, a moderately strong base like sodium hydroxide is often sufficient. youtube.com

Solvent: The solvent plays a critical role in S(_N)2 reactions. Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally preferred for Williamson ether synthesis as they can solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity. masterorganicchemistry.comrsc.org

Phase Transfer Catalysts (PTC): In biphasic reaction systems (e.g., an aqueous solution of the base and an organic solution of the reactants), a phase transfer catalyst is often employed to facilitate the reaction. fzgxjckxxb.comcrdeepjournal.orgbiomedres.usresearchgate.netyoutube.com These catalysts, typically quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, form a lipophilic ion pair with the phenoxide, allowing it to move from the aqueous phase to the organic phase where it can react with the allyl halide. wikipedia.orgfzgxjckxxb.comyoutube.com This technique can significantly increase the reaction rate and yield. crdeepjournal.org

The table below summarizes the influence of various catalysts and reagents on the Williamson ether synthesis.

Reagent/CatalystRoleImpact on Reaction
Base (e.g., NaOH, K(_2)CO(_3))Deprotonates the phenol to form the phenoxide.Increases the concentration of the active nucleophile, thus increasing the reaction rate.
Solvent (e.g., Acetone, DMF)Provides the medium for the reaction.Polar aprotic solvents enhance the nucleophilicity of the phenoxide, leading to faster reaction rates.
Phase Transfer Catalyst (e.g., TBAB)Facilitates the transfer of the phenoxide from the aqueous to the organic phase.Increases the reaction rate in biphasic systems and improves yield.

Stereochemical Investigations of Transformations

The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is characterized by an inversion of stereochemistry at the electrophilic carbon center if it is chiral. masterorganicchemistry.com This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).

In the synthesis of this compound, the electrophilic carbon is part of the allyl group of the allyl halide. Since this carbon is not a stereocenter (it is sp hybridized in the reactant and becomes sp hybridized in the transition state but is not attached to four different groups in the product), there are no stereochemical consequences at this position in this specific reaction. The starting material, 4-hydroxy-3-methoxybenzonitrile, is also achiral.

Computational and Theoretical Investigations

Electronic Structure Analysis of 4-(Allyloxy)-3-methoxybenzonitrile

The electronic structure of a molecule is fundamental to understanding its reactivity and properties. Theoretical methods, particularly Density Functional Theory (DFT), are employed to analyze the distribution of electrons and the nature of molecular orbitals in this compound.

Key aspects of the electronic structure analysis include the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

In this compound, the presence of the electron-donating allyloxy and methoxy (B1213986) groups, along with the electron-withdrawing nitrile group on the benzene (B151609) ring, creates a complex electronic environment. Quantum chemical calculations on similar benzene derivatives have shown that the HOMO is often localized on the electron-rich aromatic ring and the oxygen atoms of the ether groups, while the LUMO is typically centered on the electron-deficient regions, such as the nitrile group and the adjacent carbon atoms of the ring. dergipark.org.trscispace.com The precise distribution and energies of these orbitals for this compound would require specific DFT calculations.

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrile nitrogen and the oxygen atoms, indicating areas susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: These values are hypothetical and serve as an illustration of the data obtained from DFT calculations.

Theoretical Prediction of Reaction Pathways and Intermediates

Computational chemistry is instrumental in predicting and elucidating the mechanisms of chemical reactions. For this compound, several reaction pathways can be investigated theoretically.

One of the most significant potential reactions for the allyloxy group is the Claisen rearrangement . This pericyclic reaction involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol (B47542) upon heating. redalyc.org Theoretical studies on the Claisen rearrangement of allyl phenyl ether have detailed the concerted, chair-like transition state involved. rsc.orgrsc.org For this compound, this would lead to the formation of 2-allyl-4-cyano-6-methoxyphenol. DFT calculations can be used to determine the activation energy of this reaction and to characterize the structure of the transition state. rsc.org

Other potential reactions of the allyl group include:

Epoxidation : The double bond of the allyl group can be epoxidized. Computational studies on the epoxidation of chiral allylic alcohols have shown how hydrogen bonding can direct the stereoselectivity of the reaction. acs.org

Allylic Alkylation : The allyl group can participate in transition metal-catalyzed allylic alkylation reactions. Quantum mechanics can be used to evaluate plausible mechanistic pathways and understand the origins of enantioselectivity. nih.gov

The nitrile group can also undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. Theoretical calculations can provide insights into the reaction mechanisms and energetics of these processes.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of a compound.

NMR Spectroscopy : Gauge-Including Atomic Orbital (GIAO) calculations using DFT can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. bioinformaticsreview.com

Vibrational Spectroscopy : The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies. These theoretical spectra can be compared with experimental data to assign the observed vibrational modes to specific functional groups and molecular motions. rsc.org

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. rsc.org

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

ParameterCalculated ValueExperimental Value
¹³C NMR (CN)120.5 ppm119.8 ppm
¹H NMR (OCH₂)4.60 ppm4.55 ppm
IR (C≡N stretch)2235 cm⁻¹2230 cm⁻¹
UV-Vis (λmax)285 nm288 nm

Note: The calculated and experimental values are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment. numberanalytics.com For this compound, MD simulations can be used to investigate:

Solvation : The behavior of the molecule in different solvents can be simulated to understand solubility and the nature of solute-solvent interactions.

Self-Association : MD simulations can predict the propensity of small organic molecules to self-associate or aggregate in solution. nih.gov This is particularly relevant for understanding its behavior at higher concentrations.

Interactions with Biomolecules : If the compound has potential biological activity, MD simulations can be used to model its binding to a target protein or other biomolecules, providing insights into the binding mode and affinity. acs.org

MD simulations track the trajectory of each atom over time, allowing for the calculation of various properties such as radial distribution functions, which describe the arrangement of molecules around a central one. numberanalytics.com

Table 3: Conceptual Data from a Molecular Dynamics Simulation of this compound in Water

PropertyDescriptionPotential Finding
Radial Distribution Function (g(r))Probability of finding a water molecule at a distance r from the nitrile nitrogen.Strong peak at ~3 Å, indicating hydrogen bonding.
Solvent Accessible Surface Area (SASA)The surface area of the molecule exposed to the solvent.Fluctuations in SASA can indicate conformational changes.
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of the molecule over time.A stable RMSD suggests the molecule maintains a consistent conformation.

Development of Predictive Models for Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. mdpi.com

For this compound and its derivatives, QSAR models could be developed to predict various endpoints, such as:

Toxicity : Benzonitrile (B105546) and its derivatives can exhibit toxicity. industrialchemicals.gov.au QSAR models can be built using descriptors derived from the molecular structure to predict the potential toxicity of new, related compounds. nih.gov

Reactivity : Models can be developed to predict the reactivity of the molecule in specific reactions, for instance, the rate of the Claisen rearrangement based on the electronic and steric properties of substituents on the aromatic ring.

Physicochemical Properties : Properties like boiling point, vapor pressure, and solubility can be predicted using QSPR models.

The development of these models involves calculating a wide range of molecular descriptors (e.g., topological, electronic, and steric) and then using statistical methods or machine learning to build a correlation with the property of interest. frontiersin.org The applicability domain of the model must be carefully defined to ensure reliable predictions. mdpi.com

Advanced Spectroscopic Characterization and Analytical Methodologies

In-depth Analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(Allyloxy)-3-methoxybenzonitrile, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

A representative ¹H NMR spectrum of a related compound, 4-methoxybenzonitrile (B7767037), in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the methoxy (B1213986) protons at 3.86 ppm and two doublets for the aromatic protons at 6.95 ppm and 7.58 ppm. rsc.org Similarly, the ¹³C NMR spectrum of 4-methoxybenzonitrile displays signals for the methoxy carbon at 55.5 ppm and aromatic carbons at 103.9, 114.7, 119.2, and 133.9 ppm, with the nitrile carbon at 162.8 ppm. rsc.org For the parent compound, 4-hydroxy-3-methoxybenzonitrile (B1293924), characteristic shifts in the ¹³C NMR spectrum are also observed. chemicalbook.com

To further elucidate the complex structure and spatial relationships within this compound, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed.

COSY (Correlation Spectroscopy): This technique identifies proton-proton (¹H-¹H) spin-spin coupling networks within the molecule. slideshare.netresearchgate.netmnstate.edu For this compound, COSY spectra would reveal correlations between the protons of the allyl group, as well as between adjacent protons on the aromatic ring. This helps to confirm the connectivity of the atoms. researchgate.net Off-diagonal peaks in a COSY spectrum indicate that two protons are scalar coupled. mnstate.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. slideshare.net This is particularly useful for determining the preferred conformation of the flexible allyloxy side chain relative to the benzene (B151609) ring. Cross-peaks in a NOESY spectrum indicate through-space interactions between protons, typically up to a distance of 5-7 Å. princeton.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. miamioh.edu This technique provides an exact mass measurement, which can be used to confirm the molecular formula. rsc.org

The fragmentation patterns observed in the mass spectrum offer valuable structural information. nih.gov Common fragmentation pathways for similar aromatic ethers and nitriles often involve cleavage of the ether linkage and rearrangements of the aromatic ring. miamioh.eduresearchmap.jp For instance, in related compounds, the loss of small neutral molecules is a common fragmentation event. miamioh.edu The fragmentation of ketamine analogues, for example, often involves α-cleavage of a carbon bond in the cyclohexanone (B45756) moiety. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule. tanta.edu.eglibretexts.orgmsu.edu These vibrations are characteristic of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile (C≡N) stretch, the C-O-C ether linkages, the C=C bond of the allyl group, and the aromatic C-H and C=C bonds. msu.edu The nitrile group typically exhibits a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. The aromatic ether C-O stretching vibrations usually appear as strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. chemicalbook.com The C≡N and C=C stretching vibrations are typically strong and easily identifiable in the Raman spectrum. researchgate.net

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
C≡N Stretch2260-2220Medium (IR), Strong (Raman)
Aromatic C-H Stretch3100-3000Medium to Weak
Alkene =C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium
C=C Stretch (Aromatic)1600-1450Medium to Weak
C=C Stretch (Allyl)1680-1620Variable
Asymmetric Ar-O-C Stretch1275-1200Strong
Symmetric Ar-O-C Stretch1075-1020Strong

Chromatographic Method Development for Purity Assessment and Isolation (e.g., GC-MS, LC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. nih.govnih.gov The retention time in the gas chromatogram provides a measure of the compound's volatility, while the mass spectrum allows for its identification. nih.gov This method is well-suited for determining the purity of this compound and for detecting any volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for the analysis of less volatile or thermally labile compounds. nih.govmdpi.com It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, with subsequent detection by mass spectrometry. This technique is valuable for purity assessment and for the analysis of complex mixtures containing the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that can be used for both analytical and preparative purposes. For purity assessment, an analytical HPLC method would be developed to separate this compound from any potential impurities. For isolation, a preparative HPLC method could be employed to obtain a highly purified sample of the compound.

Applications in Advanced Materials and Enabling Technologies Chemical Perspective

Role as a Versatile Synthetic Building Block for Complex Molecules

4-(Allyloxy)-3-methoxybenzonitrile serves as a highly adaptable synthetic intermediate, providing multiple reactive sites for the construction of more complex molecular structures. The nitrile group, the allyl functionality, and the aromatic ring can all be selectively targeted to build intricate molecular frameworks, making it a valuable precursor in organic synthesis.

The benzonitrile (B105546) group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to an amine, or can react with organometallic reagents to form ketones. atamankimya.comwikipedia.orgatamanchemicals.com These transformations open pathways to a wide array of derivatives. For instance, the conversion of nitriles to amines is a crucial step in the synthesis of many pharmaceuticals and agrochemicals.

The allyl group is another key reactive center. It can undergo a variety of transformations, including isomerization, oxidation, and participation in cycloaddition reactions. Furthermore, the allyl ether can be cleaved under specific conditions to reveal a hydroxyl group, which can then be used for further functionalization. organic-chemistry.org This deprotection strategy is a common tactic in multi-step synthesis. The palladium-catalyzed deallylation is a particularly mild and selective method for this purpose. organic-chemistry.org

The synthesis of complex molecules often involves a series of carefully orchestrated reactions. The presence of multiple, orthogonally reactive functional groups in this compound allows for a stepwise and controlled elaboration of the molecular structure. A relevant example is the synthesis of the drug Bosutinib, which starts from a related compound, 3-methoxy-4-hydroxybenzoic acid. nih.gov The synthesis involves a sequence of esterification, alkylation, nitration, reduction, cyclization, and amination reactions to build the final complex structure. nih.gov This highlights how a substituted benzonitrile derivative can serve as a foundational element in the synthesis of high-value molecules.

A patent for the synthesis of 2-methoxy-4-cyanobenzaldehyde demonstrates a synthetic route starting from 4-methyl-3-methoxybenzoic acid, which is converted to 4-methyl-3-methoxybenzonitrile as an intermediate. google.com This underscores the role of substituted benzonitriles as key intermediates in the production of functionalized aromatic aldehydes, which are themselves important building blocks in organic synthesis.

The following table summarizes the key reactive sites of this compound and their potential transformations:

Functional GroupPotential TransformationsResulting Functional Group(s)
Nitrile (-CN)HydrolysisCarboxylic acid (-COOH), Amide (-CONH2)
ReductionAmine (-CH2NH2)
Reaction with Grignard reagentsKetone (-C(O)R)
Allyl Ether (-OCH2CH=CH2)Cleavage (e.g., Pd-catalyzed)Phenol (B47542) (-OH)
IsomerizationPropenyl ether (-OCH=CHCH3)
Oxidation (e.g., ozonolysis)Aldehyde (-CHO)
Cycloaddition (e.g., Diels-Alder)Alicyclic ring systems
Aromatic RingElectrophilic Aromatic SubstitutionHalogenated, nitrated, or sulfonated derivatives

Precursor in Bioorthogonal Chemical Strategies

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. chemrxiv.orgnih.gov These reactions rely on functional groups that are abiotic and mutually reactive. The allyl group present in this compound makes it a potential precursor for the development of probes and labeling agents for use in bioorthogonal chemistry.

One of the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. acs.org The allyl group, being a dienophile, can participate in such cycloaddition reactions. While a simple allyl group is not as reactive as strained dienophiles, its reactivity can be enhanced through various strategies. More importantly, the allyl group can be a handle to attach more reactive dienophiles to the benzonitrile core.

The general scheme for a bioorthogonal labeling experiment using an IEDDA reaction would involve introducing a molecule containing a tetrazine into a biological system, and then introducing a molecule containing a dienophile (like an allyl group derivative). The two would then react specifically with each other, allowing for the targeted labeling of biomolecules or the in-situ synthesis of a therapeutic agent.

The nitrile group can also play a role in bioorthogonal strategies. For example, [4+1] cycloadditions involving isonitriles and tetrazines are a class of bioorthogonal reactions. acs.org While the nitrile in this compound is not an isonitrile, its presence offers a potential site for modification to generate an isonitrile functionality.

The development of molecules for bioorthogonal applications often requires a modular design, where different components can be easily swapped in and out. The synthetic accessibility of this compound and the presence of multiple functionalization points make it an attractive scaffold for creating a library of potential bioorthogonal reagents.

Here is a table outlining potential bioorthogonal reactions involving functional groups present in or derived from this compound:

Bioorthogonal ReactionReactive Group (derived from this compound)Reaction Partner
Inverse-Electron-Demand Diels-Alder (IEDDA)Allyl group (or a more reactive dienophile attached via the allyl group)Tetrazine
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)An alkyne introduced via the allyl or hydroxyl groupAzide (B81097)
[4+1] CycloadditionAn isonitrile group (synthetically derived from the nitrile)Tetrazine

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered structures through self-assembly. The functional groups on this compound—the nitrile, the ether oxygen, and the aromatic ring—can all participate in the non-covalent interactions that drive self-assembly processes.

The nitrile group is a particularly interesting participant in supramolecular chemistry. It can act as a hydrogen bond acceptor, forming interactions with suitable hydrogen bond donors. nih.gov This has been demonstrated in the self-assembly of bis(aryl nitrile) alkenes into well-defined crystalline structures. nih.gov Furthermore, the nitrile's dipole moment can lead to dipole-dipole interactions that help to organize molecules in the solid state.

The aromatic ring is capable of engaging in π-π stacking interactions, another key driving force in the self-assembly of aromatic molecules. The methoxy (B1213986) and allyloxy substituents on the ring can influence the electronic nature of the aromatic system and thus modulate the strength and geometry of these stacking interactions.

A recent study has shown the precise recognition of various benzonitrile derivatives by a supramolecular macrocycle. nih.gov This "key-lock" complex formation is driven by a combination of non-covalent interactions, highlighting the ability of the benzonitrile moiety to act as a recognition site in host-guest chemistry. nih.gov This principle could be extended to derivatives of this compound for the construction of novel supramolecular architectures.

The self-assembly of a polyarylene ether containing nitrile and carboxyl groups into microparticles has also been reported. nih.gov This demonstrates that the combination of nitrile and ether functionalities can be exploited to create functional micro- and nanostructures. The ether linkages provide flexibility to the polymer backbone, while the nitrile groups can participate in intermolecular interactions that guide the assembly process. nih.gov

The interplay of these different non-covalent interactions can lead to the formation of complex and functional supramolecular materials, such as liquid crystals, gels, and porous frameworks. By tuning the substitution pattern on the benzonitrile ring, it is possible to control the self-assembly process and the properties of the resulting materials.

Functional GroupType of Non-Covalent InteractionPotential Role in Supramolecular Assembly
Nitrile (-CN)Hydrogen Bonding (acceptor), Dipole-DipoleDirecting self-assembly, molecular recognition
Aromatic Ringπ-π StackingFormation of columnar or lamellar structures
Ether Linkages (-O-)Hydrogen Bonding (acceptor), Dipole-DipoleProviding flexibility, influencing packing

Development of Novel Catalytic Systems Utilizing this compound Derivatives

The development of new catalytic systems often relies on the design of ligands that can coordinate to a metal center and modulate its reactivity. Derivatives of this compound have the potential to be used as ligands in catalysis, or as substrates in catalytic transformations to produce valuable products.

The nitrile group can coordinate to transition metals, and benzonitrile itself is used to form labile complexes that are useful as synthetic intermediates. atamankimya.comwikipedia.orgatamanchemicals.com For example, PdCl2(PhCN)2 is a common palladium precursor in cross-coupling reactions. wikipedia.orgatamanchemicals.com By incorporating the this compound scaffold into a ligand structure, it may be possible to fine-tune the electronic and steric properties of the metal center, leading to improved catalytic activity or selectivity. The electron-withdrawing nature of the nitrile group can influence the electron density at the metal center, which is a critical parameter in many catalytic cycles. nih.gov

The allyl group can also be directly involved in catalytic transformations. A wide range of catalytic reactions are known for allyl ethers, including palladium-catalyzed etherification and nickel-catalyzed deallylation. organic-chemistry.orgacs.org Furthermore, intramolecular allyl transfer reactions from an allyl ether to an aldehyde group have been studied, a process that can be catalyzed by nickel complexes. nih.gov This suggests that derivatives of this compound could be used as substrates in the catalytic synthesis of more complex molecules.

The development of ruthenium-based catalysts for the hydrogenation of benzonitrile to benzylamine (B48309) has been reported. acs.org This highlights the catalytic relevance of the benzonitrile functional group. By designing ligands based on the this compound framework, it may be possible to develop new catalysts for a variety of transformations involving nitriles.

The combination of a metal-coordinating nitrile group and a reactive allyl group within the same molecule opens up possibilities for tandem catalytic reactions, where two or more transformations are carried out in a single pot. This is a highly desirable strategy in modern organic synthesis as it can significantly reduce the number of steps, and thus the cost and waste, associated with the production of complex molecules.

Q & A

Q. Monitoring :

  • TLC : Track reaction progress using silica plates with UV-active spots (e.g., ethyl acetate/hexane eluent).
  • NMR : Confirm intermediate formation (e.g., disappearance of phenolic -OH peak at ~5.5 ppm and emergence of allyl protons at 5.0–6.0 ppm) .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • HPLC : Quantify purity using a C18 column with UV detection at 220–260 nm (acetonitrile/water gradient) .
  • NMR (¹H/¹³C) : Verify substituent positions (e.g., allyloxy protons at δ 4.5–6.0 ppm, nitrile carbon at ~115 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • Melting Point : Compare observed values with literature (if available) to detect impurities .

Advanced: How can researchers optimize allyloxy group introduction while minimizing side reactions (e.g., elimination or polymerization)?

Methodological Answer:

  • Temperature Control : Maintain reaction temperatures below 80°C to prevent allyl group degradation .
  • Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency in biphasic systems .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of allyl groups .
  • Real-Time Monitoring : Employ in-situ FTIR to detect undesired intermediates (e.g., carbonyl formation from elimination) .

Advanced: How should discrepancies in reported physicochemical properties (e.g., boiling point, solubility) be addressed?

Methodological Answer:

  • Cross-Validation : Compare data from multiple sources (e.g., NIST, peer-reviewed journals) and prioritize studies with detailed experimental conditions .
  • Computational Predictions : Use tools like ACD/Labs Percepta to predict properties (e.g., logP, boiling point) and validate against experimental data .
  • Reproducibility Tests : Replicate key measurements (e.g., solubility in DMSO/water) under controlled lab conditions .

Advanced: What strategies are effective for resolving crystallinity challenges during X-ray diffraction analysis of this compound derivatives?

Methodological Answer:

  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) and use slow evaporation at 4°C .
  • Cocrystallization : Introduce coformers (e.g., carboxylic acids) to stabilize lattice structures .
  • Low-Temperature Data Collection : Mitrate thermal motion by collecting XRD data at 100 K .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/vapors .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
  • Transition State Analysis : Map energy barriers for possible pathways (e.g., para vs. meta substitution) using QM/MM methods .
  • Solvent Effects : Incorporate PCM models to simulate solvent polarity impacts on reaction kinetics .

Basic: What are the key challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

  • Heat Dissipation : Use jacketed reactors to control exothermic reactions during allylation .
  • Purification : Optimize column chromatography (e.g., gradient elution) or switch to recrystallization for higher yields .
  • Byproduct Management : Implement inline IR or GC-MS to detect and quantify impurities in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.